6-Chloro-2-(methylthio)oxazolo[5,4-b]pyridine
Overview
Description
6-Chloro-2-(methylthio)oxazolo[5,4-b]pyridine is a heterocyclic compound with the molecular formula C7H5ClN2OS and a molecular weight of 200.65 g/mol . This compound is characterized by the presence of a chloro group, a methylthio group, and an oxazolo[5,4-b]pyridine ring system. It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Chloro-2-(methylthio)oxazolo[5,4-b]pyridine typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 2-chloropyridine-3-carboxylic acid with thionyl chloride to form the corresponding acid chloride, which is then treated with methylthiourea to yield the desired product . The reaction conditions often involve heating and the use of solvents such as dichloromethane or ethanol.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, the implementation of green chemistry principles, such as solvent recycling and waste minimization, is crucial in industrial settings.
Chemical Reactions Analysis
Types of Reactions
6-Chloro-2-(methylthio)oxazolo[5,4-b]pyridine undergoes various chemical reactions, including:
Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The chloro group can be reduced to a hydrogen atom using reducing agents like lithium aluminum hydride.
Substitution: The chloro group can be substituted with nucleophiles such as amines or thiols under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Amines, thiols, sodium hydride.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of the corresponding hydrogen-substituted compound.
Substitution: Formation of amine or thiol-substituted derivatives.
Scientific Research Applications
6-Chloro-2-(methylthio)oxazolo[5,4-b]pyridine is utilized in various scientific research fields, including:
Chemistry: As a building block for the synthesis of more complex heterocyclic compounds.
Biology: In the study of enzyme inhibitors and receptor modulators.
Industry: Used in the development of agrochemicals and materials science.
Mechanism of Action
The mechanism of action of 6-Chloro-2-(methylthio)oxazolo[5,4-b]pyridine involves its interaction with specific molecular targets, such as enzymes or receptors. The chloro and methylthio groups play a crucial role in binding to the active sites of these targets, thereby modulating their activity. The oxazolo[5,4-b]pyridine ring system provides structural stability and enhances the compound’s binding affinity .
Comparison with Similar Compounds
Similar Compounds
- 6-Chloro-2-(methylthio)oxazolo[4,5-b]pyridine
- 5-Chloro-2-(methylthio)oxazolo[4,5-b]pyridine
- 6-Chloro-2-(methylthio)thiazolo[5,4-b]pyridine
Uniqueness
6-Chloro-2-(methylthio)oxazolo[5,4-b]pyridine is unique due to its specific substitution pattern and the presence of both chloro and methylthio groups. These features contribute to its distinct chemical reactivity and biological activity, making it a valuable compound in various research applications .
Properties
IUPAC Name |
6-chloro-2-methylsulfanyl-[1,3]oxazolo[5,4-b]pyridine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5ClN2OS/c1-12-7-10-5-2-4(8)3-9-6(5)11-7/h2-3H,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JFZJWIAIEKPATO-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=NC2=C(O1)N=CC(=C2)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5ClN2OS | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
200.65 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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